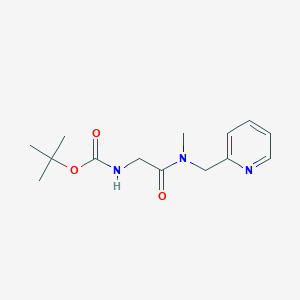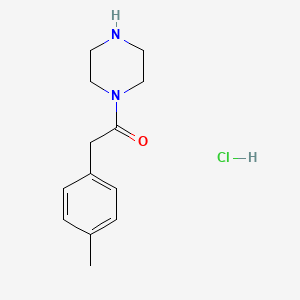
2-(4-Methylphenyl)-1-(piperazin-1-yl)ethan-1-one hydrochloride
Vue d'ensemble
Description
2-(4-Methylphenyl)-1-(piperazin-1-yl)ethan-1-one hydrochloride (MPPEH) is a synthetic compound that has been studied for its potential applications in scientific research. MPPEH is a derivative of piperazine, a cyclic compound that is commonly used in pharmaceuticals, and it has been used in various scientific experiments to study its effects on biochemical and physiological processes.
Applications De Recherche Scientifique
DNA Interaction and Cellular Applications
- Hoechst 33258, a related compound, demonstrates specificity for AT-rich sequences in the minor groove of double-stranded B-DNA, highlighting its utility in fluorescent DNA staining for cell biology research, including chromosome analysis and flow cytometry. This application underscores the potential of related arylpiperazine derivatives in cellular and molecular biology research (Issar & Kakkar, 2013).
Pharmaceutical Applications and Metabolism
- Arylpiperazine derivatives have been studied for their clinical applications, particularly in treating depression, psychosis, and anxiety. These compounds undergo extensive metabolism, indicating their significance in pharmacological research and the development of therapeutic agents (Caccia, 2007).
Drug Design and Receptor Targeting
- Studies on arylcycloalkylamines, including arylpiperazines, reveal their role in enhancing potency and selectivity for D2-like receptors, important for antipsychotic agents. This highlights the importance of arylpiperazine derivatives in drug design aimed at targeting specific receptors (Sikazwe et al., 2009).
Therapeutic Potential in Psychotic and Mood Disorders
- Lurasidone, an arylpiperazine derivative, demonstrates efficacy and safety in treating psychotic and mood disorders, illustrating the clinical relevance of arylpiperazine derivatives in developing novel antipsychotic drugs (Pompili et al., 2018).
Novel Opioid-like Compounds
- Research on MT-45, a novel psychoactive arylpiperazine derivative, provides insights into its opioid-like effects and potential for dependency, underscoring the importance of understanding the pharmacological properties of new arylpiperazine compounds (Siddiqi et al., 2015).
Piperazine Derivatives in Medicinal Chemistry
- Piperazine and its analogues exhibit a broad spectrum of pharmaceutical applications, demonstrating the versatility and significance of piperazine derivatives in medicinal chemistry and drug development (Mohammed et al., 2015).
Propriétés
IUPAC Name |
2-(4-methylphenyl)-1-piperazin-1-ylethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O.ClH/c1-11-2-4-12(5-3-11)10-13(16)15-8-6-14-7-9-15;/h2-5,14H,6-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBZNEBJHFZXFAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)N2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylphenyl)-1-(piperazin-1-yl)ethan-1-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-(1,3-benzoxazol-2-yloxy)phenyl]acetamide](/img/structure/B1439996.png)
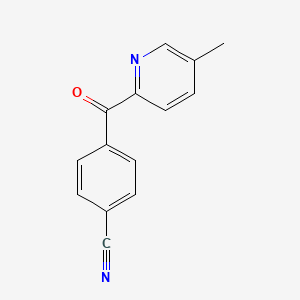

![7-bromo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1440000.png)
![2,2,2-trifluoroethyl N-(3-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}phenyl)carbamate](/img/structure/B1440002.png)
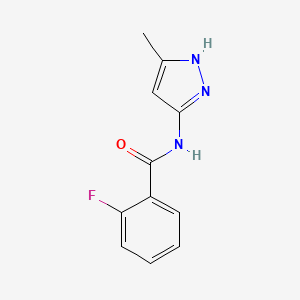
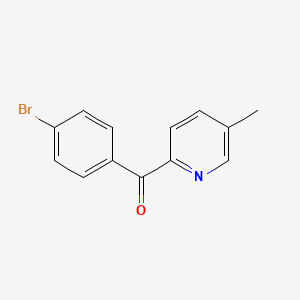


![(hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-yl)methanamine](/img/structure/B1440015.png)

![4-sulfanyl-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-1-one](/img/structure/B1440017.png)
